2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate
Description
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate is a synthetic carbamate derivative characterized by a naphthalene backbone substituted with chlorine atoms at the 2- and 4-positions and a methyl(phenyl)carbamate group at the 1-position. Carbamates are widely studied for their biological activities, including pesticidal and pharmacological applications, due to their ability to inhibit enzymes such as acetylcholinesterase.
Properties
Molecular Formula |
C18H13Cl2NO2 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(2,4-dichloronaphthalen-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C18H13Cl2NO2/c1-21(12-7-3-2-4-8-12)18(22)23-17-14-10-6-5-9-13(14)15(19)11-16(17)20/h2-11H,1H3 |
InChI Key |
OSDONNCREOYFRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate typically involves the reaction of 2,4-dichloronaphthalene with methyl(phenyl)carbamate. One common method is the carbamoylation reaction, where the carbamate group is introduced using a suitable carbamoylating agent such as dimethyl carbonate or carbamoyl chloride . The reaction is usually carried out under mild conditions, often in the presence of a catalyst like iron-chrome or indium triflate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of 2,4-dichloronaphthalene with methyl(phenyl)carbamate, often employing solid catalysts to enhance the reaction rate and yield . The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbamate group into an amine, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in a polar solvent.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Hydroxyl or amino-substituted naphthalenes.
Scientific Research Applications
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylating the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes . The naphthalene ring may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several carbamates documented in the literature:
Key Observations :
- For example, dichlorophenyl carbamates in Ferriz et al. exhibited log k values >3.0 , suggesting similar trends for 2,4-dichloronaphthalen-1-yl derivatives.
- Biological Activity: Chlorinated carbamates often demonstrate herbicidal or pesticidal activity due to interactions with plant enzymes . In contrast, non-chlorinated carbamates like desmedipham target photosynthetic pathways , while pharmaceutical analogs (e.g., Fentanyl Methyl Carbamate) leverage carbamate stability for prolonged activity .
Pharmacokinetic and Stability Comparisons
- Metabolic Stability : Chlorphenesin carbamate, a muscle relaxant, has a half-life of ~8–12 hours in humans due to esterase-mediated hydrolysis . The dichloronaphthalene backbone in the target compound may confer greater metabolic resistance, as chlorine substituents typically reduce oxidative degradation.
- Storage Stability : Fentanyl Methyl Carbamate remains stable for ≥5 years at -20°C , suggesting that carbamate derivatives with aromatic systems (e.g., naphthalene) may require similar storage conditions to prevent hydrolysis.
Biological Activity
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C14H12Cl2N2O2
- Molecular Weight : 305.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
Anticancer Properties
Research indicates that compounds with similar structures to this compound may possess anticancer properties. For instance, studies have shown that naphthalene derivatives can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways .
Study on Antitumor Activity
A study conducted on the antitumor effects of naphthalene derivatives found that certain compounds could significantly reduce the viability of cancer cells. The results indicated that these compounds induced apoptosis via the mitochondrial pathway. The study highlighted the importance of structural features in enhancing the biological activity of naphthalene derivatives .
Cholinesterase Inhibition Research
In a comparative study of natural cholinesterase inhibitors from marine organisms, several naphthalene derivatives were evaluated for their inhibitory effects on acetylcholinesterase (AChE). The findings suggested that modifications to the naphthalene structure could enhance inhibition potency, indicating a similar potential for this compound .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
